1-((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-4-amine is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a triazole ring substituted with a methyl group.
Vorbereitungsmethoden
The synthesis of 1-((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-4-amine typically involves the reaction of piperidine derivatives with triazole derivatives under specific conditions. One common method involves the use of 4-methyl-4H-1,2,4-triazole-3-thiol as a starting material, which reacts with piperidine derivatives in the presence of a base to form the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole or piperidine ring is substituted with other functional groups.
Common Reagents and Conditions: Reagents such as acids, bases, and solvents like ethanol or methanol are commonly used in these reactions.
Wissenschaftliche Forschungsanwendungen
1-((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 1-((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity towards its targets. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
1-((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-4-amine can be compared with other triazole derivatives, such as:
4-Methyl-4H-1,2,4-triazole-3-thiol: This compound has similar structural features but lacks the piperidine ring, which may affect its biological activity and chemical reactivity.
1-(4-Methyl-4H-1,2,4-triazol-3-yl)ethylamine: This compound has an ethylamine group instead of a piperidine ring, which may influence its binding properties and applications.
The unique combination of the triazole and piperidine rings in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C9H17N5 |
---|---|
Molekulargewicht |
195.27 g/mol |
IUPAC-Name |
1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-amine |
InChI |
InChI=1S/C9H17N5/c1-13-7-11-12-9(13)6-14-4-2-8(10)3-5-14/h7-8H,2-6,10H2,1H3 |
InChI-Schlüssel |
XTSFZAGPNSHPHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NN=C1CN2CCC(CC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.